
3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a carboxylic acid group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with cysteine in the presence of a base, leading to the formation of the thiazolidine ring. The reaction conditions often include mild heating and the use of solvents such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems, depending on the reaction conditions and the presence of additional functional groups.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder.
Solvents: Ethanol, water, dimethylformamide.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Thiazolidines: Nucleophilic substitution reactions yield various substituted thiazolidines.
Wissenschaftliche Forschungsanwendungen
3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The nitro group can undergo bioreduction in the cellular environment, generating reactive intermediates that can damage bacterial DNA and proteins.
Vergleich Mit ähnlichen Verbindungen
2-Nitrophenylacetic acid: Shares the nitrophenyl group but lacks the thiazolidine ring.
Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring and carboxylic acid group but lacks the nitrophenyl group.
Uniqueness: 3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the nitrophenyl group and the thiazolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
89860-79-7 |
|---|---|
Molekularformel |
C10H10N2O4S |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4S/c13-10(14)9-5-17-6-11(9)7-3-1-2-4-8(7)12(15)16/h1-4,9H,5-6H2,(H,13,14) |
InChI-Schlüssel |
MUBPQUAUHCGTEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(CS1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
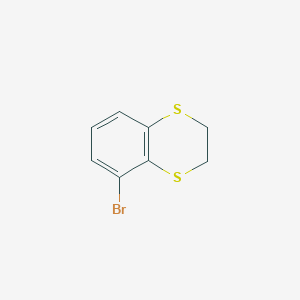
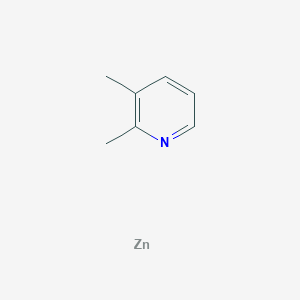
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
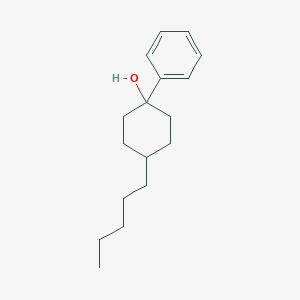
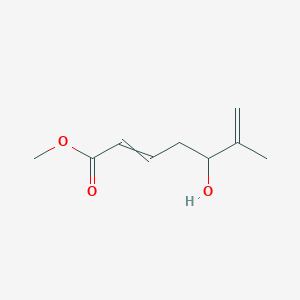


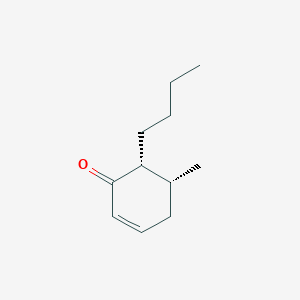
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
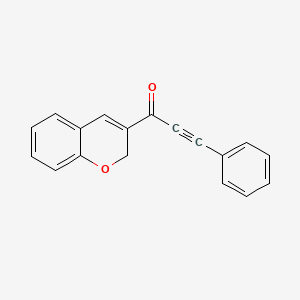
![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
